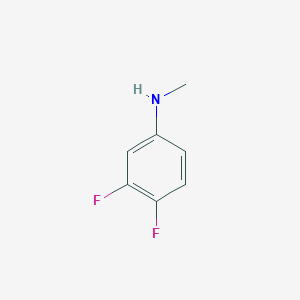

3,4-difluoro-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULGSLUIIZBEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138563-54-9 | |

| Record name | 3,4-difluoro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Fluorinated Building Block

An In-depth Technical Guide to 3,4-difluoro-N-methylaniline: Properties, Synthesis, and Applications

This compound is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure is deceptively simple, yet it combines three key features that make it a valuable synthetic intermediate: a nucleophilic secondary amine, an electron-rich aromatic ring, and the strategic placement of two fluorine atoms. The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its characteristics and the strategic considerations for its use in complex synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule are foundational to its application in research. They dictate purification strategies, analytical methods, and provide the first clues to its electronic nature.

Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific communication. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 138563-54-9 | [2] |

| Molecular Formula | C₇H₇F₂N | [3] |

| Molecular Weight | 143.13 g/mol | [2] |

| Canonical SMILES | CNC1=CC(=C(C=C1)F)F | [2][3] |

| InChIKey | SULGSLUIIZBEEN-UHFFFAOYSA-N | [2][3] |

Physical Properties

The physical state, solubility, and partitioning behavior of this compound are essential for planning reactions and purification schemes.

| Property | Value | Comments and Insights |

| Appearance | Data not widely reported; expected to be a liquid or low-melting solid. | Analogs like 3,4-difluoroaniline are liquids.[4] |

| Boiling Point | Data not widely reported. | The parent, 3,4-difluoroaniline, has a boiling point of 77 °C at 7 mmHg. N-methylation would be expected to slightly alter this. |

| XlogP | 2.3 | This predicted value suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, with limited solubility in water.[2] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Recommended for maintaining chemical integrity and preventing degradation.[5] |

Spectroscopic Analysis: A Structural Fingerprint

-

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The N-methyl group would appear as a singlet around 2.8-2.9 ppm. The N-H proton would be a broad singlet, typically around 3.5-4.0 ppm. The aromatic region (approx. 6.5-7.0 ppm) would show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The spectrum would show 7 distinct carbon signals. The N-methyl carbon would be found upfield, around 30-31 ppm.[6] The four aromatic carbons attached to fluorine (C3, C4) and the amine (C1) would show characteristic C-F coupling constants, which are invaluable for assigning the substitution pattern.

-

¹⁹F NMR: This is a critical technique for any fluorinated compound. The spectrum would show two distinct signals for the C3 and C4 fluorine atoms, with coupling between them (ortho F-F coupling) and coupling to adjacent protons.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 143.05.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching band around 3400 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-N stretching would appear around 1300 cm⁻¹.

Synthesis and Purification

The most direct and logical approach to synthesizing this compound is through the N-methylation of its readily available precursor, 3,4-difluoroaniline.

Retrosynthetic Analysis

The retrosynthesis highlights the key bond disconnection to reveal the starting materials.

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol: Reductive Amination

While various methods exist for N-methylation, reductive amination offers a high-yielding and clean approach, avoiding the over-alkylation often associated with alkyl halides. This protocol is adapted from standard procedures for aniline methylation.

Reaction Scheme: 3,4-difluoroaniline + Formaldehyde → Imine intermediate → this compound

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq).

-

Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).

-

Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir at room temperature for 1 hour. The formation of the intermediate imine or aminal occurs during this step.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Work-up: Quench the reaction by the slow addition of water. Reduce the methanol volume under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Strategic Derivatization

The reactivity of this compound is governed by the interplay between the activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing fluorine atoms.

Influence of Substituents

-

-NHMe Group: This is a strong activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (C2) and para (C6) positions.

-

Fluorine Atoms: As halogens, fluorine atoms are deactivating via the inductive effect but are ortho-, para-directing due to resonance. However, in this specific molecule, their primary electronic influence is strong electron withdrawal, which tempers the high reactivity imparted by the amine. This moderation can be advantageous, often leading to more selective reactions and preventing polysubstitution.

Workflow for Acylation: A Gateway to Diverse Scaffolds

Acylation of the secondary amine is a common and robust reaction to generate amides, which are prevalent in pharmaceuticals. This workflow is a foundational step for further chemical elaboration.

Caption: Standard workflow for the acylation of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular scaffold. The 3,4-difluorophenyl motif is a well-established component in numerous bioactive compounds.

-

Pharmaceutical Intermediates: The parent compound, 3,4-difluoroaniline, is a crucial starting material for the synthesis of quinolone antibiotics, such as Danofloxacin.[7] The fluorine atoms in these drugs are critical for their antibacterial activity and pharmacokinetic profile. By providing a methylated version, this compound allows for the direct introduction of this N-methylated scaffold, potentially streamlining synthetic routes and enabling access to new analogs with altered properties.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is performed to optimize its properties. Replacing an aniline (-NH₂) with an N-methylaniline (-NHMe) can have significant effects:

-

It removes a hydrogen bond donor, which can alter binding interactions with a target protein.

-

It increases lipophilicity, which can affect cell permeability and absorption.

-

It can block metabolic N-dealkylation pathways, potentially increasing the compound's half-life.

-

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The GHS classification provides a clear guide to the necessary precautions.[2]

GHS Hazard Classification

| Hazard Class | Code | Description |

| Flammable Liquids | H227 | Combustible liquid |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Sensitization, Skin | H317 | May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Hazardous to Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid all personal contact. Do not breathe vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified personnel.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow the chemical to enter drains.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its unique combination of a nucleophilic center, a tunable aromatic ring, and bioisosteric fluorine atoms makes it a valuable building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential while ensuring safe and effective handling.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7F2N). Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

Sources

- 1. 2,5-difluoro-N-methylaniline hydrochloride | 1235441-12-9 | Benchchem [benchchem.com]

- 2. This compound | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. achmem.com [achmem.com]

- 6. rsc.org [rsc.org]

- 7. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3,4-difluoro-N-methylaniline (CAS: 138563-54-9)

A Core Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-difluoro-N-methylaniline, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and purification, and explore its strategic applications in modern pharmaceutical design, grounded in the principles of fluorine chemistry.

Compound Profile: Physicochemical and Safety Data

This compound is a substituted aniline featuring two fluorine atoms on the benzene ring and a methyl group on the nitrogen atom. This unique substitution pattern imparts desirable physicochemical properties for drug development.

| Property | Value | Source |

| CAS Number | 138563-54-9 | [1] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Liquid | Sigma-Aldrich |

| Purity | ≥97% (typically) | ChemScene |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: [1]

-

H227: Combustible liquid

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2][3][4] The presence of the two fluorine atoms in this compound offers several potential advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can increase the half-life of a drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing the compound's ionization state at physiological pH.[5][6] This can impact solubility, cell permeability, and target binding.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[5][7][8][9][10]

Synthesis and Purification of this compound

A common and practical approach to the synthesis of this compound is the N-methylation of the commercially available precursor, 3,4-difluoroaniline.

Synthesis Pathway

The synthesis involves a two-step process starting from 1,2-difluorobenzene.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol: N-Methylation of 3,4-Difluoroaniline

This protocol is a representative procedure based on established N-methylation methods for anilines.[11][12]

Materials:

-

3,4-Difluoroaniline

-

Methanol

-

A suitable nickel or other transition metal catalyst (e.g., Ni/ZnAlOx)[12]

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoroaniline (1 equivalent) and the catalyst (e.g., 2-5 mol%).

-

Solvent and Reagent Addition: Add methanol as both the solvent and the methylating agent.

-

Base Addition: Add sodium hydroxide (1 equivalent) to the mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification Workflow

Purification of the crude this compound is crucial to remove any unreacted starting material, over-methylated byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.[13][14][15]

References

- 1. This compound | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.brighton.ac.uk [research.brighton.ac.uk]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 3,4-difluoro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-difluoro-N-methylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring and the N-methyl group, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, and an N-methylamino group at the 1 position.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| CAS Number | 138563-54-9 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from related compounds |

| Predicted XlogP | 2.3 | [1] |

The presence of the electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group. This electronic modification is crucial for its reactivity and its interactions in biological systems.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will be complex due to fluorine-proton coupling.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Coupling Constants:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.2 | m | |

| NH | ~3.6 | br s | |

| N-CH₃ | ~2.8 | s |

Interpretation based on data for 4-fluoro-N-methylaniline and other substituted anilines.[2] The aromatic protons will exhibit complex splitting patterns (doublet of doublets, triplets) due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The signals for the carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Predicted ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C-F | 145 - 160 (d) |

| C-N | ~145 |

| Aromatic C-H | 100 - 120 |

| N-CH₃ | ~31 |

Interpretation based on data for 4-fluoro-N-methylaniline.[2] The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR (neat) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3350 - 3450 | N-H stretch |

| 2800 - 3000 | C-H stretch (aromatic and aliphatic) |

| 1600 - 1620 | C=C stretch (aromatic) |

| 1500 - 1520 | N-H bend |

| 1200 - 1300 | C-N stretch |

| 1100 - 1250 | C-F stretch |

Interpretation based on data for N-methylaniline and other aromatic amines.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3,4-difluoroaniline. Several methods can be employed for this transformation, with reductive amination being a common and effective approach.

Experimental Protocol: N-methylation of 3,4-difluoroaniline via Reductive Amination

This protocol is based on established methods for the N-methylation of anilines.[5]

Materials:

-

3,4-difluoroaniline

-

Formaldehyde (37% solution in water) or Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.0 eq) in methanol.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Formaldehyde is a readily available and inexpensive source of a methylene group, which is subsequently reduced to a methyl group.

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the intermediate imine without affecting the aromatic rings or the fluorine substituents.

-

Control of Temperature: The portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent side reactions.

Caption: Synthesis workflow for this compound.

Applications in Drug Development: The Case of Trametinib

A significant application of this compound is its use as a key intermediate in the synthesis of the anticancer drug Trametinib .[6][7][8]

Trametinib: A MEK Inhibitor

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9] MEK proteins are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[10]

The Role of the this compound Moiety in Trametinib

The 3,4-difluorophenyl group of the this compound moiety in Trametinib plays a crucial role in its binding to the MEK protein. It occupies a hydrophobic pocket adjacent to the ATP binding site.[9] The fluorine atoms contribute to the binding affinity through favorable interactions within this pocket and can enhance the metabolic stability of the molecule.

The N-methyl group is also important for the overall conformation of the drug molecule, allowing it to adopt the correct orientation for optimal binding to the allosteric site on MEK.

Caption: Trametinib inhibits the RAS/RAF/MEK/ERK signaling pathway.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential toxicity.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and important molecule in modern organic and medicinal chemistry. Its unique structural features, arising from the strategic placement of fluorine atoms and a methyl group on the aniline scaffold, make it a valuable building block for the synthesis of complex and biologically active compounds. Its role as a key intermediate in the synthesis of the MEK inhibitor Trametinib highlights its significance in the development of targeted cancer therapies. A thorough understanding of its synthesis, properties, and handling is crucial for researchers and scientists working in the field of drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.

-

National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

-

Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.

-

MPG.PuRe. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methylaniline. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

-

Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 14). Structural basis for the action of the drug trametinib at KSR-bound MEK. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trametinib: a MEK inhibitor for management of metastatic melanoma. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 7. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 9. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,4-Difluoro-N-methylaniline for Advanced Research

This guide provides an in-depth analysis of 3,4-difluoro-N-methylaniline, a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's nomenclature, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on the scientific rationale behind its use and synthesis.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the standard nomenclature and identifiers for the title compound.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings, reflecting different naming conventions. The most common include:

-

(3,4-difluoro-phenyl)-methyl-amine[1]

-

Benzenamine, 3,4-difluoro-N-methyl-[1]

-

N-Methyl-3,4-difluoroaniline

Key Identifiers:

The structure of this compound is depicted below, illustrating the ortho-difluoro substitution pattern on the aniline ring and the N-methyl group.

Caption: Synthesis workflow for 3,4-difluoroaniline precursor.

Experimental Protocol: Representative Synthesis of 3,4-Difluoroaniline [2]

-

Nitration: 1,2-difluorobenzene is added to a mixture of nitric acid and sulfuric acid. The reaction temperature is maintained between 20-90 °C to yield 3,4-difluoronitrobenzene. The control of temperature is critical to manage the exothermic reaction and prevent over-nitration.

-

Reduction: The resulting 3,4-difluoronitrobenzene is then reduced. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as propanol. The reaction is typically carried out at a temperature of 20-75 °C.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 3,4-difluoroaniline.

N-Methylation of 3,4-Difluoroaniline

The introduction of the methyl group onto the nitrogen atom of 3,4-difluoroaniline can be achieved through several established methods for N-alkylation of anilines. The choice of method often depends on factors like scale, cost, and safety considerations.

Caption: General N-methylation workflow.

Protocol A: N-Methylation using Dimethyl Sulfate

Causality: Dimethyl sulfate is a potent methylating agent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the methyl group of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct. This method is effective but requires caution due to the high toxicity of dimethyl sulfate.

-

Dissolve 3,4-difluoroaniline in a suitable solvent, such as acetone.

-

Add a base, for instance, sodium bicarbonate, to the solution.

-

Cool the mixture and add dimethyl sulfate dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, remove the solvent in vacuo, and purify the crude product by column chromatography or distillation.

Protocol B: Reductive Amination with Formaldehyde

Causality: This method involves the formation of an intermediate imine (or iminium ion in acidic conditions) from the reaction of the aniline with formaldehyde. This intermediate is then reduced in situ to the N-methylaniline.

-

In a suitable reactor, dissolve 3,4-difluoroaniline in a solvent like sulfuric acid.

-

Add formaldehyde as the methylating agent. The reaction is typically conducted at a controlled temperature, for example, between 20-60 °C. [3]3. Upon completion, the reaction mixture is carefully neutralized, often by adding it to a cooled solution of a base like ammonium hydroxide.

-

The product is then extracted with an organic solvent, and the crude material is purified.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-H proton (if present and not exchanged), and the N-methyl protons.

-

Aromatic Region (approx. 6.5-7.2 ppm): Three signals corresponding to the protons on the difluorinated ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

N-H Signal (broad, variable position): A broad singlet that may exchange with D₂O.

-

N-CH₃ Signal (approx. 2.8 ppm): A singlet corresponding to the three methyl protons. For 4-fluoro-N-methylaniline, this signal appears at 2.81 ppm. [4] ¹³C NMR: The carbon NMR will show seven distinct signals.

-

Aromatic Carbons (approx. 110-155 ppm): Six signals for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C4) will appear as doublets with large C-F coupling constants. Other carbons will also show smaller C-F couplings.

-

N-CH₃ Carbon (approx. 31 ppm): A single peak for the methyl carbon. For 4-fluoro-N-methylaniline, this signal is at 31.25 ppm. [4] ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. [5][6]* Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. Their chemical shifts will be in the typical range for aryl fluorides (approx. -110 to -160 ppm relative to CFCl₃). The signals will be split by coupling to each other and to the aromatic protons.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 143.

-

Fragmentation: Expect fragmentation patterns typical of N-methylanilines, such as the loss of a methyl radical (M-15) to give a fragment at m/z = 128, and other fragments arising from the cleavage of the aromatic ring.

Applications in Research and Development

Fluorinated anilines are crucial building blocks in modern chemistry, primarily due to the unique properties conferred by the fluorine atoms. [7]Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule. [7] Pharmaceutical Synthesis: While specific drugs derived directly from this compound were not identified in the patent literature searched, its precursor, 3,4-difluoroaniline, is a well-established intermediate in the synthesis of quinolone and fluoroquinolone antibiotics . [8][9]For example, it is used in the synthesis of compounds like 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a core structure for many potent antibacterial agents. [8]The N-methylated derivative, this compound, represents a logical next-generation building block for creating novel analogs of these drugs with potentially modified pharmacokinetic or pharmacodynamic profiles.

Agrochemicals and Materials Science: N-methylaniline derivatives are used as intermediates for dyes and agrochemicals. [10][11]The presence of the difluoro substitution pattern can enhance the biological activity and metabolic stability of herbicides and insecticides. Furthermore, difluoroaniline derivatives are employed in the development of advanced materials, such as polymers and coatings, where the fluorine atoms can impart desirable properties like chemical resistance and altered electronic characteristics.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or industrial setting.

GHS Hazard Classification: [1]* Pictograms: Danger

-

Hazard Statements:

-

H227: Combustible liquid

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

-

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage is at 2-8 °C.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its unique electronic properties make it an attractive scaffold for the development of novel compounds. While detailed experimental data for some of its properties are sparse in the public domain, this guide provides a comprehensive overview based on available literature and established chemical principles to support its application in advanced research and development.

References

Sources

- 1. This compound | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

Physical and chemical properties of 3,4-difluoro-N-methylaniline

An In-Depth Technical Guide to 3,4-difluoro-N-methylaniline

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that we examine this compound, a seemingly simple yet highly valuable building block. This guide is structured not as a rigid data sheet, but as a comprehensive technical exploration intended for the practicing scientist. We will delve into the causality behind its properties, the logic of its reactivity, and the practicalities of its application, providing a robust foundation for its use in complex synthetic endeavors.

Compound Identification and Molecular Architecture

This compound is an aromatic amine distinguished by a difluorinated phenyl ring and an N-methylated amino group. This specific arrangement of functional groups dictates its physical behavior and chemical reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are a direct consequence of its molecular structure. The presence of two electronegative fluorine atoms introduces significant polarity, while the N-methyl group adds steric bulk and influences hydrogen bonding capabilities compared to its primary amine analog, 3,4-difluoroaniline.

| Property | Value | Source(s) |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Liquid | |

| Purity | 95.00% - 97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, kept in dark place | [4] |

Note: Boiling point and density data are more readily available for the closely related isomer 2,4-difluoro-N-methylaniline and the parent compound 3,4-difluoroaniline, which boils at 77 °C at 7 mmHg. Due to the similar molecular weight and structure, a comparable boiling point under reduced pressure can be anticipated for this compound.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAᵣ).

Key Reactive Behaviors:

-

Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atoms, particularly the one at the 4-position (para to the activating amino group), are susceptible to displacement by strong nucleophiles. This pathway is fundamental for introducing new functionalities onto the aromatic core.

-

Electrophilic Aromatic Substitution: While the ring is deactivated, the strong ortho, para-directing effect of the N-methylamino group can still direct electrophiles to the 2- and 6-positions. However, harsher reaction conditions may be required compared to non-fluorinated anilines.

-

Reactions at the Nitrogen Center: As a secondary amine, the nitrogen atom retains a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form ammonium salts and can be further alkylated or acylated.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAᵣ) reaction.

Spectroscopic Characterization Protocol

Unambiguous identification of this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural confirmation.

Standard Protocol for NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for ensuring accurate data acquisition.

-

Solvent Selection & Purity Check:

-

Action: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).

-

Causality: The deuterated solvent prevents large solvent signals from obscuring the analyte's peaks.

-

Validation: Run a quick ¹H NMR of the pure solvent to ensure it is free from contaminating peaks.

-

-

Sample Preparation:

-

Action: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Causality: This concentration range provides an optimal signal-to-noise ratio for most high-field NMR spectrometers.

-

-

Instrument Calibration & Shimming:

-

Action: Before analysis, lock the spectrometer onto the deuterium signal of the solvent and perform an automated or manual shimming procedure.

-

Causality: Locking ensures field stability during the experiment, while shimming homogenizes the magnetic field across the sample volume, leading to sharp, well-resolved peaks.

-

Validation: The lock signal should be stable, and the peak shape of a reference signal (like residual CHCl₃) should be sharp and symmetrical.

-

-

Data Acquisition:

-

Action: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Use standard acquisition parameters, adjusting the number of scans to achieve adequate signal-to-noise.

-

Causality: Each spectrum provides unique and complementary information about the molecule's structure.

-

Validation: The resulting spectra should have a flat baseline and high signal-to-noise.

-

-

Data Processing and Interpretation:

-

Action: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra (e.g., to TMS or residual solvent peak).

-

Causality: Proper processing is essential for accurate interpretation of chemical shifts, coupling constants, and peak integrals.

-

Interpretation:

-

¹H NMR: Expect signals for the N-methyl group (a singlet or doublet depending on coupling to N-H), the N-H proton itself (a broad singlet), and distinct aromatic protons showing complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: Aromatic carbons will appear as doublets or triplets due to C-F coupling, providing clear evidence of fluorine substitution.

-

¹⁹F NMR: Two distinct signals are expected, each showing splitting from the other fluorine and adjacent protons.

-

-

Caption: A validated workflow for NMR-based structural characterization.

Applications in Drug Discovery and Development

The 3,4-difluorophenyl moiety is a privileged structure in medicinal chemistry. Its inclusion can significantly enhance the pharmacological profile of a drug candidate. The parent compound, 3,4-difluoroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, a role that extends directly to its N-methylated derivative.[5]

Key Advantages in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the aniline nitrogen. This fine-tuning of basicity is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate caution. The compound is classified as a combustible liquid and is toxic if swallowed.[1] It is also known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and away from light to prevent degradation.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists a reliable tool for introducing the valuable difluorophenyl motif into complex molecules. Its well-defined physicochemical properties, predictable reactivity, and proven utility in modifying molecular properties make it a significant asset for researchers and scientists in drug development and materials science. Understanding the principles outlined in this guide enables its effective and safe application in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,4-Difluoroaniline (CAS 3863-11-4). Retrieved from [Link]

-

Autech. (n.d.). Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7F2N). Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

ChemBK. (n.d.). 3,5-Difluoro-N-(4-fluorobenzyl)aniline, 97%. Retrieved from [Link]

-

Stenutz. (n.d.). N-methylaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,4-difluoro-N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-difluoro-N-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It delves into the mechanistic underpinnings and practical considerations of the most relevant synthetic strategies, including direct N-methylation of 3,4-difluoroaniline, Buchwald-Hartwig amination, and reductive amination of 3,4-difluorobenzaldehyde. Each method is presented with a detailed experimental protocol, a discussion of its advantages and limitations, and a comparative analysis to aid in the selection of the most appropriate route for a given application. The information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. The N-methyl group provides a crucial handle for further synthetic transformations. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest.

This guide will explore the primary methodologies for the preparation of this compound, offering a critical evaluation of each approach to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The three principal strategies that will be discussed are:

-

Direct N-methylation of 3,4-difluoroaniline: This is the most straightforward approach, involving the direct introduction of a methyl group onto the nitrogen atom of the commercially available 3,4-difluoroaniline.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond between an aryl halide (or triflate) and methylamine.

-

Reductive Amination of 3,4-difluorobenzaldehyde: This method involves the formation of an imine from 3,4-difluorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

The logical relationship between these pathways is illustrated in the following diagram:

Caption: Overview of the primary synthetic routes to this compound.

Pathway I: Direct N-Methylation of 3,4-Difluoroaniline

The direct methylation of the amino group of 3,4-difluoroaniline is an attractive and atom-economical approach. Several established methods for N-methylation of anilines can be employed.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it typically avoids over-methylation to form quaternary ammonium salts.[1]

Mechanism:

The reaction begins with the condensation of 3,4-difluoroaniline with formaldehyde to form an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to this compound, releasing carbon dioxide in the process.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

-

To a solution of 3,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., toluene or neat), add formaldehyde (as a 37% aqueous solution, 2.2 eq).

-

With vigorous stirring, slowly add formic acid (2.2 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH solution) to a pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality and Field Insights:

While the Eschweiler-Clarke reaction is robust, a potential side reaction with anilines can be the formation of high molecular weight condensation products.[3] Careful control of the reaction temperature and stoichiometry is crucial to minimize these byproducts. The use of toluene as a solvent can aid in the azeotropic removal of water, driving the initial imine formation.[4]

N-Methylation with Other Methylating Agents

Alternative methylating agents such as dimethyl sulfate and dimethyl carbonate offer different reactivity profiles and may be advantageous in certain contexts.

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Dimethyl Sulfate | Base (e.g., NaHCO₃, NaOH), solvent (e.g., acetone, THF) | High reactivity, often good yields. | Highly toxic and carcinogenic, requires careful handling.[5] |

| Dimethyl Carbonate | Catalyst (e.g., TMEDA, DBU), high temperature | "Green" reagent, less toxic than dimethyl sulfate. | Lower reactivity, often requires higher temperatures and longer reaction times. |

Experimental Protocol (using Dimethyl Sulfate):

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in acetone.

-

Heat the mixture to reflux with stirring.

-

Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.

-

Continue refluxing for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to give the crude product, which can be purified by distillation or chromatography.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this would typically involve the reaction of a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene) with methylamine.

Mechanism:

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add 1-bromo-3,4-difluorobenzene (1.0 eq) and a solvent (e.g., toluene or dioxane).

-

Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or generated in situ).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography or distillation.

Causality and Field Insights:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] For electron-deficient aryl halides like 1-bromo-3,4-difluorobenzene, sterically hindered and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Pathway III: Reductive Amination of 3,4-Difluorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10] In this case, 3,4-difluorobenzaldehyde is reacted with methylamine to form an imine, which is then reduced to the target secondary amine. The reaction is often performed in a one-pot procedure.

Mechanism:

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the amine.[11][12]

Caption: Simplified pathway for reductive amination.

Experimental Protocol:

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and methylamine (1.1 eq, e.g., as a solution in THF or ethanol) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for imine formation.

-

Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Causality and Field Insights:

Sodium triacetoxyborohydride is a particularly effective reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[12][13] The use of a slight excess of the amine can help to drive the equilibrium towards imine formation. The synthesis of the starting material, 3,4-difluorobenzaldehyde, can be achieved from 1,2-difluorobenzene via a Friedel-Crafts type reaction with dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.[14]

Comparative Analysis of Synthetic Routes

| Feature | N-Methylation | Buchwald-Hartwig Amination | Reductive Amination |

| Starting Materials | 3,4-Difluoroaniline (commercially available)[15][16][17][18] | 3,4-Difluorophenyl halide (commercially available) | 3,4-Difluorobenzaldehyde (commercially available or synthesizable)[19][20][21][22] |

| Reagent Toxicity | Varies (high for dimethyl sulfate) | Palladium catalysts and phosphine ligands can be toxic. | Generally moderate, with sodium triacetoxyborohydride being relatively safe to handle. |

| Scalability | Generally good, especially for Eschweiler-Clarke. | Can be challenging due to catalyst cost and sensitivity. | Generally good and amenable to scale-up. |

| Cost-Effectiveness | Potentially very cost-effective, especially with formaldehyde/formic acid. | Can be expensive due to the cost of palladium catalysts and ligands. | Moderate, dependent on the cost of the aldehyde and reducing agent. |

| Substrate Scope | Limited to the methylation of the starting aniline. | Broad scope for various aryl halides and amines. | Broad scope for various aldehydes/ketones and amines. |

| Key Considerations | Potential for side reactions with Eschweiler-Clarke; toxicity of some methylating agents. | Catalyst and ligand selection is crucial; reaction can be sensitive to air and moisture. | Availability and synthesis of the starting aldehyde; choice of reducing agent. |

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇F₂N[23] |

| Molecular Weight | 143.13 g/mol [23] |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | Data not readily available in cited sources, but expected to be distillable under vacuum. |

| ¹H NMR | Expected signals for the N-methyl group (singlet), aromatic protons (multiplets), and the N-H proton (broad singlet). |

| ¹³C NMR | Expected signals for the N-methyl carbon and the aromatic carbons, with C-F coupling observed. |

| Mass Spectrometry | [M]+ at m/z = 143.05[5] |

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The direct N-methylation of 3,4-difluoroaniline, particularly via the Eschweiler-Clarke reaction, offers a straightforward and potentially cost-effective route. The Buchwald-Hartwig amination provides a powerful and versatile alternative, especially when a modular approach is desired. Reductive amination of 3,4-difluorobenzaldehyde presents a reliable and scalable method with good functional group tolerance.

The selection of the optimal synthetic pathway will be guided by the specific requirements of the project, including cost, scale, and available resources. This guide has provided the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. labproinc.com [labproinc.com]

- 17. 3,4-Difluoroaniline, 99% 3863-11-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 18. 3,4-Difluoroaniline 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 3,4-Difluorobenzaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 21. alkalisci.com [alkalisci.com]

- 22. 3,4-Difluorobenzaldehyde [xieshichem.com]

- 23. This compound | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling and Management of 3,4-difluoro-N-methylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction: 3,4-difluoro-N-methylaniline is an important fluorinated building block in modern medicinal and materials chemistry. Its utility in the synthesis of complex organic molecules, particularly in drug development, necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a research and development setting. The protocols outlined herein are designed to empower researchers to manage risks proactively, ensuring both personal safety and experimental integrity.

Section 1: Comprehensive Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the substance's intrinsic hazards. This compound, like many substituted anilines, presents multiple health and safety risks that must be managed.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The primary hazards associated with this compound are summarized below.[1]

Rationale: The toxicity of aniline derivatives often stems from their metabolic activation in the body, which can lead to the formation of reactive intermediates. A key concern with anilines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2] Symptoms of overexposure can include headache, dizziness, nausea, and cyanosis (blue lips and skin).[2]

| Hazard Class | Hazard Statement | GHS Code | Signal Word |

| Flammable Liquids | Combustible liquid | H227 | Warning |

| Acute Toxicity, Oral | Toxic if swallowed | H301 | Danger |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |

| Skin Sensitization | May cause an allergic skin reaction | H317 | Warning |

| Serious Eye Damage | Causes serious eye damage | H318 | Danger |

| STOT, Single Exposure | May cause respiratory irritation | H335 | Warning |

| Aquatic Hazard, Long-Term | Harmful to aquatic life with long lasting effects | H412 | - |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Physical and Chemical Properties

Understanding the physical state and reactivity of a chemical is critical for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | PubChem[1] |

| Molecular Weight | 143.13 g/mol | PubChem[1] |

| Appearance | Colorless to slightly yellow oily liquid; may turn brown on exposure to air. | Inferred from N-methylaniline[2] |

| Flash Point | 76 °C (169 °F) - closed cup | Inferred from 4-Fluoro-N-methylaniline |

Stability and Reactivity

-

Stability : Stable under normal storage conditions.[3]

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[4] Incompatible products should also be avoided.[3]

-

Incompatible Materials : Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

-

Hazardous Decomposition Products : Combustion or thermal decomposition will produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3][5]

Section 2: The Hierarchy of Controls: Engineering, Administrative, and Personal

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures. This approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

Caption: Hierarchy of Controls for chemical handling.

Engineering Controls

The primary method for controlling exposure to hazardous vapors and dust is through engineering controls.

-

Chemical Fume Hood : All work involving this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6]

-

Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an incidental release.

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible and located near the workstation.[3][5]

Administrative Controls

-

Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, storage, and waste disposal.

-

Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

-

Restricted Access : Store the chemical in a locked cabinet or a designated, controlled area accessible only to authorized personnel.[4]

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][7]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

-

Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection :

-